Conolidine

Description

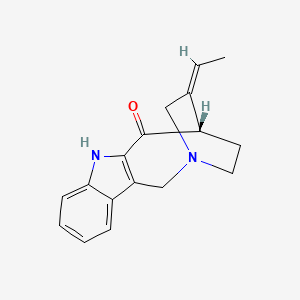

Structure

3D Structure

Properties

CAS No. |

100414-81-1 |

|---|---|

Molecular Formula |

C17H18N2O |

Molecular Weight |

266.34 g/mol |

IUPAC Name |

(13S,14E)-14-ethylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraen-12-one |

InChI |

InChI=1S/C17H18N2O/c1-2-11-9-19-8-7-12(11)17(20)16-14(10-19)13-5-3-4-6-15(13)18-16/h2-6,12,18H,7-10H2,1H3/b11-2-/t12-/m0/s1 |

InChI Key |

DBGBUYFOJXOYNY-RENATIMJSA-N |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@H]1C(=O)C3=C(C2)C4=CC=CC=C4N3 |

Canonical SMILES |

CC=C1CN2CCC1C(=O)C3=C(C2)C4=CC=CC=C4N3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Conolidine from Tabernaemontana divaricata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conolidine, a rare C5-nor stemmadenine (B1243487) indole (B1671886) alkaloid, has emerged as a significant non-opioid analgesic candidate. First isolated from the bark of the tropical flowering shrub Tabernaemontana divaricata, a plant with a rich history in traditional Chinese, Ayurvedic, and Thai medicine for treating pain and fever, this compound presents a unique pharmacological profile.[1][2] Its potent analgesic effects, demonstrated in preclinical models, are not mediated by classical opioid receptors, suggesting a novel mechanism of action with potentially fewer side effects, such as respiratory depression and addiction, commonly associated with conventional opioids.[1][3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source, including detailed experimental protocols, quantitative data, and a review of its known signaling pathways. The extremely low natural abundance of this compound, approximately 0.00014% of the stem bark, has posed significant challenges to its study and has spurred the development of synthetic routes.[1] This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Botanical Source

This compound was first isolated in 2004 by Kam and colleagues from the stem bark of Tabernaemontana divaricata, commonly known as the pinwheel flower or crepe jasmine.[4] This evergreen shrub belongs to the Apocynaceae family and has long been utilized in traditional medicine to alleviate pain and fever.[1][2] The discovery of this compound was a part of broader phytochemical investigations into the rich alkaloid content of the Tabernaemontana genus. While T. divaricata is the primary reported source, this compound has also been detected in other species of the same genus.

Isolation of this compound from Tabernaemontana divaricata

The isolation of this compound from its natural source is a multi-step process involving extraction, acid-base fractionation, and chromatographic purification. The extremely low concentration of this compound in the plant material necessitates efficient and precise experimental procedures.

Experimental Protocol

The following protocol is a synthesized methodology based on established techniques for alkaloid isolation from Tabernaemontana species.

2.1.1. Plant Material Collection and Preparation

-

Collect the stem bark of mature Tabernaemontana divaricata plants.

-

Wash the bark thoroughly to remove any adhering dirt and debris.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.

-

Grind the dried bark into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

2.1.2. Solvent Extraction

-

Macerate the powdered bark (e.g., 1 kg) in methanol (B129727) or ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional agitation.

-

Filter the extract through cheesecloth or filter paper to separate the marc (solid plant residue) from the liquid extract.

-

Repeat the extraction process with the marc two more times with fresh solvent to ensure exhaustive extraction of the alkaloids.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude viscous extract.

2.1.3. Acid-Base Fractionation

-

Dissolve the crude methanolic/ethanolic extract in a 5% aqueous solution of hydrochloric acid (HCl) or acetic acid.

-

Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic compounds that precipitate.

-

Wash the filtrate with a nonpolar solvent such as n-hexane or diethyl ether to remove fats, oils, and other lipophilic impurities.

-

Basify the acidic aqueous solution to a pH of 9-10 by the slow addition of a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), while cooling in an ice bath. This will precipitate the free alkaloids.

-

Extract the liberated alkaloids from the basified aqueous solution with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) multiple times until the aqueous layer is exhausted of alkaloids (as monitored by thin-layer chromatography).

-

Combine the organic extracts and wash them with distilled water to remove any remaining base.

-

Dry the organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then evaporate the solvent under reduced pressure to yield a crude alkaloid mixture.

2.1.4. Chromatographic Purification

-

Column Chromatography:

-

Subject the crude alkaloid mixture to column chromatography over silica (B1680970) gel.

-

Pack the column with silica gel in a nonpolar solvent (e.g., n-hexane).

-

Apply the crude alkaloid mixture, adsorbed onto a small amount of silica gel, to the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) and then methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

-

Combine the fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the this compound-rich fractions to preparative reversed-phase HPLC (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA).

-

Monitor the elution profile with a UV detector at a wavelength determined from the UV spectrum of this compound.

-

Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.

-

Isolation Workflow Diagram

Caption: Workflow for the isolation of this compound.

Quantitative Data

The yield of this compound from Tabernaemontana divaricata is notably low, which presents a significant hurdle for its development as a therapeutic agent. This low natural abundance has been a primary motivation for the development of total synthesis routes.

| Isolation Stage | Yield/Concentration | Reference |

| This compound in Stem Bark | 0.00014% (w/w) | [1] |

Note: Detailed quantitative data for the yield at each step of the isolation process are not extensively reported in the available literature, primarily due to the challenges associated with the very low abundance of the compound.

Physicochemical and Spectroscopic Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following tables summarize its key physicochemical properties and the expected spectroscopic data based on its known structure.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₂O |

| Molar Mass | 266.344 g/mol |

| Class | C5-nor stemmadenine indole alkaloid |

| Appearance | (Typically) White to off-white powder |

| CAS Number | 100414-81-1 |

Spectroscopic Data

Note: The following data are compiled from typical values for the structural motifs present in this compound and may vary slightly based on experimental conditions.

| Technique | Data |

| ¹H-NMR | Aromatic protons (indole ring): δ 7.0-7.5 ppm; Vinyl proton: δ ~5.4 ppm; Aliphatic protons: δ 1.5-4.0 ppm; Ethyl group protons: δ ~1.7 (dq) and ~0.6 (t) ppm. |

| ¹³C-NMR | Carbonyl carbon: δ >170 ppm; Aromatic/olefinic carbons: δ 100-150 ppm; Aliphatic carbons: δ 20-70 ppm. |

| Mass Spec. (EI-MS) | [M]⁺ at m/z 266. Key fragmentation patterns would involve losses related to the ethylidene group and cleavages of the cage-like structure. |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch, indole); ~2900-3000 (C-H stretch, aliphatic); ~1680 (C=O stretch, amide); ~1600 (C=C stretch, aromatic). |

| UV-Vis (in MeOH) | λₘₐₓ around 220-230 nm and 280-290 nm, characteristic of the indole chromophore. |

Mechanism of Action

This compound's analgesic properties are particularly noteworthy because they are not mediated by the classical opioid receptors (mu, delta, kappa). This non-opioid mechanism suggests a reduced risk of the side effects associated with traditional opioid analgesics. Research has pointed to two primary molecular targets.

Modulation of the Atypical Chemokine Receptor 3 (ACKR3)

One of the key mechanisms of this compound is its interaction with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and endorphins. By binding to these peptides, ACKR3 prevents them from activating the classical opioid receptors that produce analgesia.

This compound acts as an agonist at the ACKR3 receptor.[2] This interaction is thought to inhibit the receptor's scavenging function, thereby increasing the bioavailability of endogenous opioid peptides. These peptides are then free to bind to and activate classical opioid receptors, leading to pain relief. This pathway relies on β-arrestin recruitment rather than the classical G protein signaling cascade.[1]

Inhibition of Voltage-Gated Calcium Channels (Caᵥ2.2)

Another proposed mechanism for this compound's antinociceptive action is the inhibition of N-type voltage-gated calcium channels (Caᵥ2.2). These channels are crucial for neurotransmitter release in pain pathways. By blocking these channels, this compound can reduce the transmission of pain signals in the nervous system.

Signaling Pathway Diagrams

Caption: this compound's modulation of the ACKR3 receptor.

Caption: this compound's inhibition of Caᵥ2.2 channels.

Challenges and Future Directions

The primary challenge in the study and development of this compound as a therapeutic agent is its extremely low natural abundance. The yield from Tabernaemontana divaricata is insufficient for preclinical and clinical development, making natural sourcing commercially unviable. This limitation has been the driving force behind the successful development of several total synthesis routes since the first was reported in 2011.[3]

Future research will likely focus on:

-

Optimizing Synthetic Routes: Developing more efficient and cost-effective synthetic methods to produce this compound and its analogs in larger quantities.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Further Elucidation of Mechanism of Action: A deeper understanding of this compound's interactions with its molecular targets and its downstream signaling effects will be crucial for its clinical development.

-

Clinical Trials: Advancing this compound or its optimized analogs into human clinical trials to evaluate their safety and efficacy as non-opioid analgesics.

The discovery of this compound from a traditional medicinal plant underscores the value of natural products in modern drug discovery. While its isolation from Tabernaemontana divaricata is a complex and low-yielding process, the unique pharmacological profile of this compound offers a promising new avenue for the development of safer and more effective treatments for pain.

References

The Natural Provenance of Conolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conolidine, a potent non-opioid analgesic indole (B1671886) alkaloid, has garnered significant interest within the scientific community for its potential as a novel pain therapeutic. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its botanical origins, concentration in various plant tissues, and a plausible biosynthetic pathway. While the natural abundance of this compound is exceedingly low, understanding its natural production is crucial for further research and potential biotechnological applications.

Primary Natural Source: Tabernaemontana divaricata

The principal and most well-documented natural source of this compound is the evergreen shrub Tabernaemontana divaricata, commonly known as crepe jasmine or pinwheel flower.[1][2] This plant is widely distributed in tropical and subtropical regions of Asia and has a long history of use in traditional medicine systems, including Chinese, Ayurvedic, and Thai medicine, for treating fever and pain.[1][2]

Distribution and Concentration of this compound in Tabernaemontana divaricata

This compound is found in various parts of the T. divaricata plant, though its concentration is exceptionally low, posing a significant challenge for isolation from natural sources.

| Plant Part | This compound Concentration (% by weight) | Reference |

| Bark | 0.00014% | [1] |

| Leaves | Not explicitly quantified, but alkaloids are present. | |

| Roots | Not explicitly quantified, but alkaloids are present. | |

| Twigs | Not explicitly quantified, but alkaloids are present. |

The extremely low yield from the bark of T. divaricata has been a major impetus for the development of synthetic routes to obtain sufficient quantities for pharmacological studies.[3]

Other Potential Natural Sources

While Tabernaemontana divaricata is the most cited source, research suggests that this compound may also be present in other species within the Tabernaemontana genus and potentially in other related genera. However, quantitative data for these sources are scarce.

| Genus | Species | Evidence | Reference |

| Tabernaemontana | Tabernaemontana bufalina | Mentioned as a potential source. | [4] |

| Tabernaemontana | Tabernaemontana sanaho | Mentioned as a potential source. | [4] |

| Aspidosperma | - | Suggested as a possible source. | [4] |

Further phytochemical screening of these and other related species is warranted to identify alternative or potentially richer natural sources of this compound.

Experimental Protocols

General Workflow for Alkaloid Extraction from Tabernaemontana divaricata

References

Chemical structure and properties of Conolidine

An In-depth Technical Guide to Conolidine for Researchers and Drug Development Professionals

Introduction

This compound is a rare C5-nor stemmadenine (B1243487) indole (B1671886) alkaloid that has garnered significant attention for its potent analgesic properties, which are notably devoid of the adverse side effects associated with traditional opioid painkillers, such as addiction, respiratory depression, and nausea.[1][2][3][4] Originally isolated in 2004 from the bark of the tropical flowering shrub Tabernaemontana divaricata (also known as crepe jasmine), a plant with a history of use in traditional Chinese, Ayurvedic, and Thai medicine, this compound represents a promising alternative for the management of chronic pain.[3][4][5][6] Its unique mechanism of action, distinct from classical opioids, makes it a compelling subject for research and drug development.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacology of this compound.

Chemical Structure and Properties

This compound possesses a complex, strained 1-azabicyclo[4.2.2]decane core.[7] Its chemical identity is well-defined, and its physicochemical properties are crucial for its biological activity and formulation.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | (4E,5S)-4-Ethylidene-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]inden-6(3H)-one | [5] |

| Alternate IUPAC Name | (1R,13S,14E)-14-ethylidene-1,10- diazatetracyclo(11.2.2.0(3,11).0{4,9})heptadeca-3(11),4,6,8-tetraen-12-one | [8] |

| CAS Number | 100414-81-1 | [5] |

| Chemical Formula | C₁₇H₁₈N₂O | [5][8] |

| Molar Mass | 266.344 g·mol⁻¹ | [5] |

| Exact Mass | 266.1419 | [8] |

| SMILES | C/C=C/1/CN2CC[C@@H]1C(=O)C3=C(C2)C4=CC=CC=C4N3 | [9] |

| InChI Key | DBGBUYFOJXOYNY-RENATIMJSA-N | [8] |

| Elemental Analysis | C, 76.66; H, 6.81; N, 10.52; O, 6.01 | [8] |

Total Synthesis of this compound

The rarity of this compound in its natural source has necessitated the development of synthetic routes to enable its pharmacological evaluation.[3] The first asymmetric total synthesis was reported in 2011, and several other approaches have since been developed.

-

Micalizio Route (2011): The first total synthesis of (±)-conolidine was achieved in nine steps with an 18% overall yield.[10] Key reactions in this pathway include a[5][11]-Still-Wittig rearrangement and a conformationally-controlled intramolecular Mannich cyclization.[5] This route also provides access to either enantiomer of this compound through an early enzymatic resolution.[5]

-

Weinreb Route (2014): This approach generated the tetracyclic skeleton of this compound in four steps using a conjugative addition of an indole precursor to an oxime-substituted nitrosoalkene.[5]

-

Gold(I)-Catalyzed Syntheses: More recent syntheses have employed gold(I) catalysis.

-

Takayama and colleagues (2016) utilized a gold(I)-catalyzed exo-dig synthesis.[5]

-

Ohno and Fujii (2016) accessed a key intermediate via a chiral gold(I) catalyzed cascade cyclization.[5]

-

In 2019, a concise six-step total synthesis of (±)-conolidine was developed, achieving a 19% overall yield.[12][13][14] This method features a gold(I)-catalyzed Conia-ene reaction (Toste cyclization) and a Pictet–Spengler reaction as key transformations.[12][13][14]

-

Pharmacology and Mechanism of Action

This compound's analgesic effects are potent, comparable in some models to morphine, but are achieved through a non-opioid mechanism.[1][8] This distinction is the cornerstone of its therapeutic potential, promising pain relief without the liabilities of opioid receptor agonists.[11][15]

Primary Mechanism: ACKR3 Modulation

The primary molecular target of this compound has been identified as the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[11][15][16][17] ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[11][18][19]

-

Scavenging Action of ACKR3: Under normal conditions, ACKR3 binds to and internalizes endogenous opioid peptides, preventing them from binding to classical opioid receptors (μ, δ, κ). This action negatively regulates the endogenous opioid system.[15][18][20]

-

This compound's Role: this compound acts as a full agonist at the ACKR3 receptor.[4][19] By binding to ACKR3, this compound inhibits its scavenging function.[17][18][19]

-

Resulting Analgesia: This inhibition leads to an increased concentration of available endogenous opioid peptides in the synaptic cleft.[11][15][18] These peptides are then free to bind to the classical opioid receptors, producing an analgesic effect without this compound directly interacting with these receptors.[15][18]

Notably, ACKR3 does not trigger classical G protein signaling pathways upon agonist binding; instead, its signaling relies primarily on the recruitment of β-arrestin.[11][15]

Other Potential Targets

While ACKR3 is the primary identified target, research suggests this compound may exhibit polypharmacology.[5] Studies have indicated potential interactions with other targets, including:

-

Voltage-gated calcium channels (Ca_v2.2): Inhibition of Ca_v2.2 is a mechanism shared with other analgesic compounds like ziconotide (B122063) (a synthetic derivative of ω-conotoxin).[5][15][21]

-

Other GPCRs: A broad screening of over 240 receptors showed that while ACKR3 was the most responsive, partial activation was observed for the MRGPRX2, cannabinoid receptor 2 (CNR2), and melatonin (B1676174) receptor 1B (MTNR1B).[19]

Importantly, multiple studies have confirmed that this compound has no significant affinity for the mu-opioid receptor, reinforcing its classification as a non-opioid analgesic.[11][15]

Preclinical In Vivo Studies

Preclinical evaluation in rodent models has been crucial in demonstrating the analgesic efficacy of this compound. The formalin test is a key model that assesses the response to both acute and persistent inflammatory pain.

Table 2: Summary of In Vivo Analgesic Efficacy of this compound

| Study Model | Species | Administration | Dosage | Efficacy | Reference |

| Formalin Test | Mouse | Intraperitoneal (IP) | 10 mg/kg | ~50% reduction in pain response (Phase 1 & 2) | [8][15] |

| Chemically Induced Pain | Rodent | Subcutaneous (SC) | Not specified | Potent antinociception | [5][10] |

| Inflammatory Pain | Rodent | Not specified | Not specified | Effective pain relief | [5][10] |

A significant finding from these studies is that this compound does not alter locomotor activity in mice, suggesting a lack of sedative side effects that are common with many centrally acting analgesics.[11][15]

This compound Derivatives

The promising profile of this compound has spurred the development of synthetic derivatives to improve its potency and pharmacokinetic properties.

-

DS39201083: Found to be more potent than this compound while also showing no mu-opioid receptor activity.[15]

-

Compound 17a: Exhibited a more potent analgesic efficacy of 92% in the paw injection test and did not bind to the mu-opioid receptor.[11][15]

-

RTI-5152-12: A synthetic analogue developed to bind specifically and with even greater activity to the ACKR3 receptor.[5][20][22]

Experimental Protocols

Formalin Test for Analgesia in Mice

This protocol is a standard preclinical model for assessing the efficacy of analgesics against tonic and inflammatory pain.

Objective: To evaluate the analgesic effect of this compound on nociceptive behaviors induced by formalin injection in mice.

Methodology:

-

Animal Acclimation: Male C57BL/6 mice are acclimated to the testing environment. They are placed in individual acrylic cylinders for at least 15 minutes before the experiment begins.[10]

-

Compound Administration: A solution of this compound (e.g., 10 mg/kg) or vehicle control is administered to the mice via subcutaneous or intraperitoneal injection.[10]

-

Post-Administration Period: The animals are returned to their cylinders for a 15-minute absorption period.[10]

-

Formalin Injection: A 5% formalin solution (20 µL) is injected into the plantar surface of one hind paw.

-

Observation Period: Immediately following the injection, the animal's nociceptive behaviors (e.g., licking, biting, or shaking of the injected paw) are observed and quantified over a period of 60 minutes. The observation is typically divided into two phases:

-

Phase 1 (0-5 minutes): Represents acute, neurogenic pain.

-

Phase 2 (15-60 minutes): Represents persistent, inflammatory pain.

-

-

Data Analysis: The total time spent exhibiting nociceptive behaviors is recorded for each phase. The percentage reduction in pain response for the this compound-treated group is calculated relative to the vehicle control group.

Receptor Binding and Functional Assays

To determine the interaction of this compound with its target receptor, ACKR3, a combination of binding and functional assays would be employed.

Objective: To characterize the binding affinity and functional activity of this compound at the human ACKR3 receptor.

Methodology:

-

Cell Line Preparation: A stable cell line (e.g., HEK293) is engineered to express the human ACKR3 receptor.

-

Competition Binding Assay:

-

Cell membranes expressing ACKR3 are incubated with a known radiolabeled or fluorescently labeled ligand for ACKR3 (e.g., CXCL12).

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the labeled ligand.

-

The amount of bound labeled ligand is measured. The data are used to calculate the inhibitory constant (Ki) or IC50 value of this compound, indicating its binding affinity.

-

-

β-Arrestin Recruitment Assay (Functional Assay):

-

Cells expressing ACKR3 are co-transfected with a β-arrestin fusion protein construct (e.g., PathHunter or NanoBiT technologies).[19]

-

The cells are stimulated with increasing concentrations of this compound.[19]

-

The recruitment of β-arrestin to the activated ACKR3 receptor generates a detectable signal (e.g., luminescence or fluorescence).

-

The dose-response curve is used to determine the potency (EC50) and efficacy (Emax) of this compound as an agonist for this pathway.

-

Conclusion

This compound is a naturally derived indole alkaloid with a compelling profile as a non-opioid analgesic. Its unique mechanism of action, centered on the modulation of the atypical chemokine receptor ACKR3, distinguishes it from all conventional pain therapeutics. By preventing ACKR3 from scavenging endogenous opioid peptides, this compound effectively enhances the body's own pain-relief system without directly activating classical opioid receptors, thereby avoiding their associated adverse effects. Preclinical studies have consistently demonstrated its efficacy in models of acute and inflammatory pain. The successful total synthesis of this compound and the development of more potent analogues have made this compound and its derivatives highly attractive candidates for further investigation and development as a new generation of safer and more effective treatments for chronic pain.

References

- 1. This compound.com [this compound.com]

- 2. WO2012088402A1 - Synthesis of this compound and discovery of a potent non-opioid analgesic for pain - Google Patents [patents.google.com]

- 3. Synthesis of this compound, a potent non-opioid analgesic for tonic and persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. "this compound: A Novel Plant Extract for Chronic Pain" by Amber N. Edinoff, Akash S. Patel et al. [scholarlycommons.pacific.edu]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. (2R,4E,5S)-4-Ethylidene-1,4,5,7-tetrahydro-2,5-ethano-2H-azocino(4,3-b)indol-6(3H)-one | C17H18N2O | CID 51051652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. brieflands.com [brieflands.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Six-Step Total Synthesis of (±)-Conolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Natural Analgesic for Chronic Pain | PAINWeek [painweek.org]

- 17. This compound.com [this compound.com]

- 18. Chronic pain: Plant-derived compound may be new treatment [medicalnewstoday.com]

- 19. The natural analgesic this compound targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Study Further Advances the Treatment of Chronic Pain | RTI [rti.org]

- 21. This compound.com [this compound.com]

- 22. sciencedaily.com [sciencedaily.com]

Conolidine: A Technical Whitepaper on a Novel Non-Opioid Analgesic Candidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conolidine, an indole (B1671886) alkaloid naturally found in the bark of the Tabernaemontana divaricata shrub, is emerging as a significant contender in the search for novel, non-opioid analgesics.[1][2][3] Traditional use in Chinese, Ayurvedic, and Thai medicine for pain and fever has prompted modern scientific investigation into its pharmacological properties.[1][4] Extensive preclinical research, particularly following its first total synthesis in 2011, has revealed a unique mechanism of action that distinguishes it from traditional opioids, suggesting a potential for potent pain relief without the associated adverse effects such as addiction, respiratory depression, and tolerance.[5][6][7] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative pharmacological data, and the experimental protocols used in its evaluation.

Mechanism of Action: A Departure from Classical Opioid Targets

The primary analgesic mechanism of this compound does not involve direct binding to classical opioid receptors (μ, δ, κ).[1][5] Instead, its principal target is the Atypical Chemokine Receptor 3 (ACKR3) , also known as CXCR7.[1][8][9]

1.1. Modulation of the Endogenous Opioid System via ACKR3

ACKR3 functions as a "scavenger" receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[10][11] By binding to and internalizing these peptides, ACKR3 reduces their availability to activate classical opioid receptors, thereby acting as a negative regulator of the endogenous opioid system.[1][9][12]

This compound acts as an agonist at the ACKR3 receptor.[1][8] By binding to ACKR3, this compound competitively inhibits the scavenging of endogenous opioid peptides.[1][6] This action effectively increases the local concentration of these natural pain-relieving molecules, allowing them to exert a greater analgesic effect by activating their classical opioid receptors.[1][6][9] This indirect approach to pain modulation is a key differentiator from conventional opioids that directly activate these receptors.[5]

1.2. Interaction with Voltage-Gated Calcium Channels

A secondary mechanism contributing to this compound's antinociceptive profile is the inhibition of N-type voltage-gated calcium channels (Ca_v_2.2).[5][9][13] These channels are critically involved in nociceptive signaling pathways.[4][14] Studies have demonstrated that this compound can block Ca_v_2.2 channels, which may contribute to its efficacy in models of both inflammatory and neuropathic pain.[4][9]

Data Presentation: Quantitative Pharmacology of this compound and Derivatives

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound and its synthetic analogues.

Table 1: In Vitro Activity at the Human and Mouse ACKR3 Receptor

| Compound | Assay Type | Receptor | Parameter | Value | Reference |

| This compound | β-arrestin-2 Recruitment (NanoBiT) | Human ACKR3 | pEC₅₀ | 16 µM | [1] |

| This compound | β-arrestin-2 Recruitment (NanoBiT) | Mouse ACKR3 | pEC₅₀ | 22 µM | [1] |

| This compound | β-arrestin-1 Recruitment (NanoBiT) | Human ACKR3 | pEC₅₀ | 19 µM | [1] |

| This compound | β-arrestin-2 Recruitment (PathHunter) | Human ACKR3 | pEC₅₀ | 27 µM | [1] |

| This compound | β-arrestin-2 Recruitment (PathHunter) | Human ACKR3 | Efficacy | 185% (vs. CXCL12) | [1] |

| RTI-5152-12 | ACKR3 Binding & Activity | Not Specified | Potency Improvement | 15-fold (vs. This compound) | [1][10] |

Table 2: In Vitro Activity at Ca_v_2.2 Calcium Channels

| Compound | Assay Type | Parameter | Value | Concentration | Reference |

| This compound | Whole-cell Patch Clamp | % Inhibition of I_Ba_ | 17.9 ± 3% | 30 µM | [15] |

Table 3: In Vivo Analgesic Efficacy

| Compound | Animal Model | Test | Parameter | Value | Reference |

| This compound | Rodent | Formalin Paw Injection | Efficacy | Suppression of Phase 1 & 2 | [4][5] |

| Compound 17a | Rodent | Paw Injection | Analgesic Efficacy | 92% | [5] |

Table 4: Synthesis & Pharmacokinetic Properties

| Parameter | Method/Route | Value | Reference |

| Total Synthesis Overall Yield | Micalizio (9 steps) | 18% | [13] |

| Total Synthesis Overall Yield | Gold-catalyzed (6 steps) | 19% | [16] |

| Brain Penetration | Systemic Injection (Mice) | Micromolar Levels Detected | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the core experimental protocols used to characterize this compound.

3.1. β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the interaction between an activated GPCR and β-arrestin, a key step in the signaling cascade of ACKR3.[1][17]

-

Principle: The assay utilizes enzyme fragment complementation (EFC). Cells (e.g., CHO-K1, U87) are engineered to co-express the target receptor (ACKR3) fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[2][17][18]

-

Procedure:

-

Engineered cells are seeded into 384-well plates and incubated overnight.[17]

-

Test compounds (e.g., this compound) are serially diluted and added to the cells.[18]

-

The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[18]

-

Recruitment brings the two enzyme fragments together, forming a functional β-galactosidase enzyme.[17]

-

A detection reagent containing a chemiluminescent substrate is added.[18]

-

The plate is incubated for 60 minutes at room temperature.[18]

-

The resulting chemiluminescent signal, proportional to the extent of β-arrestin recruitment, is measured using a luminometer.[18]

-

-

Data Analysis: Dose-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compounds.[18]

3.2. Rodent Formalin Test

This widely used in vivo model assesses analgesic activity in tonic and persistent pain states, encompassing both nociceptive and inflammatory pain mechanisms.[5][19][20]

-

Principle: Subcutaneous injection of dilute formalin into a rodent's paw elicits a biphasic pain response. The early, acute phase (0-5 minutes) is due to direct C-fiber activation, while the late, tonic phase (20-40 minutes) is driven by peripheral inflammation and central sensitization.[4][20]

-

Procedure:

-

Rodents (typically mice or rats) are habituated to the testing environment.[7]

-

The test compound (e.g., this compound) or vehicle is administered via a systemic route (e.g., subcutaneous, intraperitoneal).[7]

-

After a predetermined pretreatment time (e.g., 15 minutes), a dilute formalin solution (e.g., 20-50 µL of 1-5% formalin) is injected subcutaneously into the dorsal surface of a hind paw.[19][21]

-

Immediately following injection, the animal is placed in an observation chamber.

-

Nociceptive behaviors, such as the cumulative time spent flinching, shaking, licking, or biting the injected paw, are recorded for both the early and late phases.[21]

-

-

Data Analysis: The total time spent exhibiting pain behaviors in each phase is calculated. The analgesic effect of the test compound is determined by the percentage reduction in this time compared to the vehicle-treated control group. ED₅₀ values can be calculated from dose-response data.[22]

3.3. ACKR3 Internalization Assay

This assay measures the ability of a ligand to induce the internalization of the ACKR3 receptor from the cell surface.[1]

-

Principle: Receptor internalization is quantified by measuring the decrease in cell-surface receptor levels following ligand stimulation using flow cytometry.

-

Procedure:

-

Cells expressing ACKR3 (e.g., U87-ACKR3) are stimulated with the test compound (e.g., this compound, 1 µM) for a set time period.[1]

-

A brief acidic wash is performed to remove any ligand still bound to surface receptors.[1]

-

Cells are then stained with a fluorescently labeled monoclonal antibody specific for an extracellular epitope of ACKR3 (e.g., clone 11G8).[1]

-

The fluorescence intensity of the cell population is measured by flow cytometry.

-

-

Data Analysis: The amount of receptor internalization is determined by the reduction in mean fluorescence intensity compared to unstimulated control cells.[1]

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and evaluation.

Future Directions and Conclusion

This compound represents a paradigm shift in the development of analgesics. Its novel mechanism, which leverages the body's own pain-management system, holds the promise of separating potent analgesia from the severe liabilities of conventional opioids. The development of synthetic derivatives with improved potency, such as RTI-5152-12, further underscores the therapeutic potential of this chemical scaffold.[1][10][23]

While preclinical data are highly encouraging, further research is necessary.[3][4] Key areas for future investigation include comprehensive pharmacokinetic and pharmacodynamic profiling of lead candidates, long-term safety and toxicology studies, and elucidation of the full spectrum of its molecular targets. Ultimately, the translation of these findings into clinical trials will be the definitive test of this compound's utility in addressing the unmet need for safer and more effective pain management.[4][5]

References

- 1. The natural analgesic this compound targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 3. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound, a potent non-opioid analgesic for tonic and persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovering the pharmacodynamics of this compound and cannabidiol using a cultured neuronal network based workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RTI-5152-12 - Wikipedia [en.wikipedia.org]

- 11. Synthesis of this compound, a potent non-opioid analgesic for tonic and persistent pain. | Semantic Scholar [semanticscholar.org]

- 12. experts.azregents.edu [experts.azregents.edu]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovering the pharmacodynamics of this compound and cannabidiol using a cultured neuronal network based workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. New Study Further Advances the Treatment of Chronic Pain | RTI [rti.org]

An In-depth Technical Guide on the Mechanism of Action of Conolidine on the ACKR3 Receptor

Introduction

Conolidine is a naturally occurring indole (B1671886) alkaloid derived from the bark of the Tabernaemontana divaricata shrub, which has been utilized in traditional Chinese, Ayurvedic, and Thai medicine for its analgesic properties.[1][2][3] Recent research has elucidated that its primary mechanism of action for pain relief does not involve direct interaction with classical opioid receptors (μ, δ, κ). Instead, this compound targets the Atypical Chemokine Receptor 3 (ACKR3), also known as C-X-C chemokine receptor type 7 (CXCR7).[4][5][6] ACKR3 has been identified as a novel, atypical opioid receptor that functions as a scavenger of endogenous opioid peptides.[7][8] This guide provides a detailed technical overview of the molecular interactions, signaling pathways, and experimental validation of this compound's action on the ACKR3 receptor, intended for researchers and professionals in drug development.

Core Mechanism of Action

The analgesic effect of this compound is primarily mediated through its interaction with the ACKR3 receptor. Unlike classical G protein-coupled receptors (GPCRs), ACKR3 does not primarily signal through G protein pathways to induce cellular responses like calcium mobilization.[1][9][10] Instead, it functions as a scavenger receptor, internalizing and sequestering its ligands, which include the chemokines CXCL12 and CXCL11, as well as a broad spectrum of endogenous opioid peptides from the enkephalin, dynorphin, and nociceptin (B549756) families.[4][11]

The key aspects of this compound's mechanism are:

-

Direct Binding to ACKR3: this compound acts as a full agonist at the ACKR3 receptor.[4][12] It binds to both human and mouse ACKR3 with micromolar potency but shows no significant activity at the classical opioid receptors (MOR, DOR, KOR, NOP).[4][7]

-

Inhibition of Opioid Scavenging: By binding to ACKR3, this compound occupies the receptor and inhibits its ability to trap and internalize endogenous opioid peptides.[6][7][8][13] This action effectively increases the extracellular concentration and availability of these natural pain-relieving peptides.[1][5][6]

-

Potentiation of Endogenous Opioid Signaling: With the scavenging function of ACKR3 blocked, the elevated levels of endogenous opioids are free to bind to and activate classical opioid receptors (μ, δ, κ). This enhanced activation of conventional opioid pathways is believed to be the ultimate source of this compound's analgesic effects.[7][13][14]

-

β-Arrestin-Biased Signaling: The binding of this compound to ACKR3 triggers a signaling cascade that is characteristic of this atypical receptor. It induces receptor phosphorylation, which leads to the robust recruitment of β-arrestin-1 and β-arrestin-2.[1][4] This β-arrestin recruitment is a key step that facilitates receptor internalization and its subsequent delivery to endosomes, which is integral to its scavenging function.[4][12][15]

Quantitative Data Presentation

The following table summarizes the quantitative measures of this compound's and its synthetic analogue's (RTI-5152-12) activity on the ACKR3 receptor. RTI-5152-12 was developed to have a higher affinity and specificity for ACKR3.[4][7][13]

| Compound | Assay Type | Target | Parameter | Value | Efficacy (% of CXCL12) | Reference |

| This compound | β-Arrestin-2 Recruitment (PathHunter) | Human ACKR3 | Potency (EC₅₀) | 27 µM | 185% | [4] |

| This compound | β-Arrestin-2 Recruitment (NanoBiT) | Human ACKR3 | Potency (EC₅₀) | 16 µM | Not Reported | [4] |

| This compound | β-Arrestin-2 Recruitment (NanoBiT) | Mouse ACKR3 | Potency (EC₅₀) | 22 µM | Not Reported | [4] |

| This compound | β-Arrestin-1 Recruitment (NanoBiT) | Human ACKR3 | Potency (EC₅₀) | 19 µM | Not Reported | [4] |

| RTI-5152-12 | β-Arrestin Recruitment | Human ACKR3 | Potency | ~15-fold > this compound | Not Reported | [4][12] |

Experimental Protocols

The characterization of this compound's interaction with ACKR3 involved several key in vitro assays.

β-Arrestin Recruitment Assays

These assays were fundamental in identifying ACKR3 as the primary target of this compound and quantifying its agonist activity.

-

Principle: Measures the recruitment of β-arrestin to the receptor upon ligand binding, a hallmark of ACKR3 activation.

-

Methodology (PathHunter Assay):

-

CHO-K1 cells are engineered to co-express the target receptor (ACKR3) fused to a ProLink (PK) tag of β-galactosidase and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

-

Upon this compound binding to ACKR3, β-arrestin is recruited to the receptor's C-terminal tail.

-

This proximity allows the PK and EA fragments to combine, forming a functional β-galactosidase enzyme.

-

A substrate is added, and the resulting chemiluminescent signal is measured, which is directly proportional to the level of β-arrestin recruitment. A screen of over 240 GPCRs using this method pinpointed ACKR3 as the most responsive receptor to this compound.[4][7]

-

-

Methodology (NanoBiT Assay):

-

U87 cells are used, co-expressing ACKR3 fused to the Large Bit (LgBiT) subunit of NanoLuciferase and β-arrestin-1 or -2 fused to the Small Bit (SmBiT) subunit.[4]

-

Ligand-induced recruitment of β-arrestin brings LgBiT and SmBiT into close proximity, reconstituting a functional, luminescent NanoLuciferase enzyme.

-

Luminescence is measured to determine the potency (EC₅₀) and efficacy of the compound.[4]

-

Ligand Binding Competition Assay

This assay demonstrates that this compound directly competes with known ligands for binding to ACKR3.

-

Principle: To determine if this compound can displace a high-affinity, labeled ligand from the ACKR3 binding pocket.

-

Methodology:

-

U87-ACKR3 cells are incubated on ice to prevent receptor internalization.[4]

-

A constant concentration of a fluorescently labeled ACKR3 ligand (e.g., Alexa Fluor 647-labeled CXCL12 or Cy5-labeled BAM22) is added to the cells.[4]

-

Increasing concentrations of unlabeled competitor (this compound) are added.

-

After incubation, the amount of fluorescent ligand bound to the cells is quantified using flow cytometry. A decrease in fluorescence indicates successful competition by this compound.[4]

-

Receptor Internalization Assay

This assay confirms that this compound, as an agonist, induces the internalization of the ACKR3 receptor.

-

Principle: To quantify the amount of ACKR3 remaining on the cell surface after treatment with this compound.

-

Methodology:

-

U87-ACKR3 cells are treated with this compound for a defined period.

-

Following treatment, a brief acidic wash is performed to remove any ligand still bound to the cell surface receptors.[4]

-

The cells are then stained with a fluorescently labeled monoclonal antibody specific to an extracellular epitope of ACKR3 (e.g., clone 11G8).[4]

-

The fluorescence intensity of the cell population is measured by flow cytometry. A reduction in mean fluorescence intensity compared to untreated cells indicates ligand-induced receptor internalization.[4]

-

cAMP Assays

These assays are used to confirm that this compound does not act on classical opioid receptors, which are known to modulate cAMP levels.

-

Principle: Classical opioid receptors (like MOR) are Gαi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels.

-

Methodology (HTRF):

-

Cells expressing a classical opioid receptor (e.g., HEK-MOR) are treated with the test compound (this compound).

-

A known adenylyl cyclase activator (e.g., Forskolin) is often used to stimulate a baseline level of cAMP production.

-

Cells are lysed, and the cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), where native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[16]

-

Studies confirm that this compound does not alter cAMP levels in cells expressing classical opioid receptors, demonstrating its lack of activity at these targets.[4]

-

Visualizations

Signaling Pathway Diagrams

// Pathways "Endogenous Opioids" -> ACKR3 [label="1. Scavenged by ACKR3\n(Normal State)", color="#5F6368"]; ACKR3 -> Internalization [style=dashed, color="#5F6368"];

This compound -> ACKR3 [label="2. This compound Binds\n & Blocks ACKR3", color="#EA4335", style=bold];

"Endogenous Opioids" -> "Classical Opioid Receptors (MOR, DOR, KOR)" [label="3. Increased Availability\nLeads to Binding", color="#34A853", style=bold]; "Classical Opioid Receptors (MOR, DOR, KOR)" -> "G-Protein Signaling" [label="Activates", color="#34A853"]; "G-Protein Signaling" -> Analgesia;

ACKR3 -> "β-Arrestin" [label="Recruits", style=dashed, dir=back, color="#4285F4"]; "β-Arrestin" -> Internalization [label="Mediates", style=dashed, color="#4285F4"];

// Invisible edges for alignment this compound -> "Endogenous Opioids" [style=invis]; } dot Caption: this compound's mechanism of action on the ACKR3 receptor.

Conclusion

The identification of ACKR3 as the primary molecular target for this compound represents a significant advancement in understanding its analgesic properties. This compound acts as an agonist on this atypical opioid scavenger receptor, triggering β-arrestin recruitment and receptor internalization.[4] This action inhibits the receptor's primary function of sequestering endogenous opioid peptides, thereby increasing their availability to activate classical opioid receptors and produce pain relief.[6][7][13] This indirect mechanism, which avoids direct interaction with classical opioid receptors, positions this compound and its more potent synthetic analogues as promising candidates for developing a new class of analgesics.[13][14] These agents could potentially offer effective pain management while circumventing the adverse side effects, such as respiratory depression, tolerance, and addiction, that are commonly associated with traditional opioid drugs.[1][4] Further research into ACKR3 modulators is a promising therapeutic avenue for chronic pain.[6]

References

- 1. This compound: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The natural analgesic this compound targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. A Natural Analgesic for Chronic Pain | PAINWeek [painweek.org]

- 7. New Study Further Advances the Treatment of Chronic Pain | RTI [rti.org]

- 8. scitechdaily.com [scitechdaily.com]

- 9. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]

- 10. Targeted Imaging of the Atypical Chemokine Receptor 3 (ACKR3/CXCR7) in Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Chronic pain: Plant-derived compound may be new treatment [medicalnewstoday.com]

- 15. ACKR3 - Wikipedia [en.wikipedia.org]

- 16. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

Conolidine: A Technical Deep Dive into its Analgesic Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conolidine, a C5-nor stemmadenine (B1243487) indole (B1671886) alkaloid, has emerged as a promising non-opioid analgesic agent.[1] Isolated from the bark of the Tabernaemontana divaricata shrub, a plant with a history in traditional Chinese, Ayurvedic, and Thai medicine for treating pain and fever, this compound presents a unique pharmacological profile that distinguishes it from traditional opioid analgesics.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Mechanism of Action

This compound's analgesic properties are primarily attributed to its interaction with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. Unlike classical opioid receptors, ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and endorphins. By binding to and sequestering these peptides, ACKR3 negatively regulates their availability to bind to and activate classical opioid receptors (μ, δ, and κ), thereby modulating the endogenous pain relief system.

This compound acts as a full agonist at the ACKR3 receptor.[4] Through its interaction with ACKR3, this compound is thought to inhibit the receptor's scavenging function. This leads to an increase in the local concentration of endogenous opioid peptides, making them more available to activate the classical opioid receptors and produce analgesia.[4] This indirect mechanism of action is a key differentiator from traditional opioids that directly bind to and activate opioid receptors, and it is hypothesized to be the reason for this compound's favorable side effect profile, which appears to lack the typical adverse effects associated with opioids, such as respiratory depression, tolerance, and addiction.

In addition to its primary action on ACKR3, studies have also suggested that this compound may exert some of its analgesic effects through the inhibition of voltage-gated calcium channels, specifically Cav2.2 (N-type).[5] These channels are critically involved in the transmission of nociceptive signals in the spinal cord.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of this compound.

Table 1: In Vitro Activity of this compound

| Target | Assay Type | Cell Line | Parameter | Value | Reference |

| ACKR3 | β-arrestin-2 Recruitment | CHO-K1 | EC50 | 27 µM | Szpakowska et al., 2021 |

| Cav2.2 | Whole-cell Patch Clamp | Heterologous expression | Activity | Inhibition Confirmed | Mendis et al., 2019 |

Note: A specific IC50 value for this compound's inhibition of Cav2.2 channels is not currently available in the public domain.

Table 2: In Vivo Analgesic Activity of this compound

| Pain Model | Species | Dosing Route | Effect | Reference |

| Formalin Test (Phase 1 & 2) | Mouse | Not Specified | Suppression of pain response | Tarselli et al., 2011[2][6] |

| Acetic Acid-Induced Writhing | Mouse | Not Specified | Analgesic effect observed | Implied by general analgesic properties |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Caption: this compound's primary mechanism of action.

Experimental Workflows

Caption: Workflow for the formalin-induced pain model.

Caption: Workflow for the acetic acid-induced writhing test.

Detailed Experimental Protocols

β-Arrestin Recruitment Assay (for ACKR3 Activity)

Objective: To determine the potency and efficacy of this compound in inducing the recruitment of β-arrestin to the ACKR3 receptor.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are stably co-transfected with constructs for human ACKR3 and a β-arrestin-2 fusion protein (e.g., β-galactosidase enzyme fragment complementation system).

-

Assay Preparation: Cells are seeded into 96- or 384-well plates and cultured until they reach optimal confluency.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to create a range of concentrations.

-

Assay Procedure: The culture medium is removed, and cells are incubated with the various concentrations of this compound or a reference agonist (e.g., CXCL12) at 37°C for a specified period (e.g., 60-90 minutes).

-

Detection: A substrate for the reporter enzyme (e.g., chemiluminescent substrate for β-galactosidase) is added to each well.

-

Data Acquisition: The luminescence signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.

-

Data Analysis: The data are normalized to the response of a vehicle control and a reference agonist. A concentration-response curve is generated, and the EC50 value is calculated using non-linear regression analysis.

Whole-Cell Patch Clamp Electrophysiology (for Cav2.2 Channel Inhibition)

Objective: To assess the inhibitory effect of this compound on Cav2.2 (N-type) voltage-gated calcium channels.

Methodology:

-

Cell Preparation: A cell line heterologously expressing human Cav2.2 channels (α1B, β, and α2δ subunits) is used. Cells are cultured on coverslips suitable for microscopy and electrophysiological recording.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Solutions: The external solution contains BaCl2 or CaCl2 as the charge carrier, and the internal solution contains a cesium-based solution to block potassium currents.

-

Recording Protocol: Cells are voltage-clamped at a holding potential of approximately -80 mV. Depolarizing voltage steps (e.g., to +10 mV) are applied to elicit Cav2.2 currents.

-

Compound Application: After establishing a stable baseline current, this compound is applied to the cell via a perfusion system at various concentrations.

-

Data Acquisition: The peak inward current is measured before and after the application of this compound.

-

Data Analysis: The percentage of current inhibition is calculated for each concentration of this compound. An IC50 value can be determined by fitting the concentration-response data to the Hill equation.

Formalin-Induced Pain Model

Objective: To evaluate the analgesic efficacy of this compound in a model of tonic chemical pain.

Methodology:

-

Animals: Male C57BL/6 mice are typically used. Animals are acclimatized to the testing environment before the experiment.

-

Drug Administration: this compound or a vehicle control is administered via a specified route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection.

-

Formalin Injection: A low concentration of formalin (e.g., 1-5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately after the injection, the animal is placed in an observation chamber, and its behavior is recorded for a set period (e.g., 30-60 minutes).

-

Behavioral Scoring: The total time the animal spends licking or biting the injected paw is quantified. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.

-

Data Analysis: The total licking/biting time in the this compound-treated group is compared to the vehicle-treated group for both phases. The percentage of inhibition of the pain response is calculated.

Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of this compound in a model of visceral chemical pain.

Methodology:

-

Animals: Male Swiss albino mice are commonly used.

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) or orally a set time (e.g., 30 minutes) before the acetic acid injection.

-

Acetic Acid Injection: A solution of acetic acid (e.g., 0.6-1% in saline, 10 mL/kg) is injected i.p.

-

Observation: Immediately after the injection, each mouse is placed in an individual observation cage, and the number of writhes is counted for a specific duration (e.g., 20-30 minutes). A writhe is characterized by a contraction of the abdominal muscles accompanied by stretching of the hind limbs.

-

Data Analysis: The total number of writhes in the this compound-treated groups is compared to the vehicle-treated group. The percentage of analgesic activity is calculated using the formula: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

Conclusion

This compound demonstrates a novel pharmacological profile as a non-opioid analgesic. Its primary mechanism of action via the modulation of the ACKR3 scavenger receptor presents an innovative approach to pain management, potentially circumventing the significant adverse effects associated with traditional opioid therapies. While the inhibition of Cav2.2 channels may also contribute to its analgesic effects, further quantitative characterization is required. The in vivo data robustly supports its efficacy in models of both acute and persistent pain. Future research should focus on elucidating the precise quantitative parameters of its interaction with all its molecular targets and on conducting comprehensive dose-response studies in various pain models to establish clear ED50 values. Such data will be crucial for the continued development of this compound and its analogues as next-generation analgesics.

References

- 1. Synthesis of this compound, a potent non-opioid analgesic for tonic and persistent pain. | The Department of Pharmacology [pharmacology.arizona.edu]

- 2. This compound: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Plant Extract for Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The natural analgesic this compound targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovering the pharmacodynamics of this compound and cannabidiol using a cultured neuronal network based workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Analgesic Pathways of Conolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conolidine, a naturally occurring indole (B1671886) alkaloid isolated from the bark of the Tabernaemontana divaricata plant, has emerged as a promising non-opioid analgesic agent. Preclinical studies have demonstrated its potent pain-relieving properties in various animal models of acute and chronic pain, notably without the adverse side effects associated with traditional opioid analgesics, such as sedation, addiction, and respiratory depression. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's analgesic effects, focusing on its primary interaction with the atypical chemokine receptor 3 (ACKR3) and its potential secondary modulation of voltage-gated calcium channels. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in pain therapeutics and drug development.

Primary Analgesic Pathway: Modulation of the Atypical Chemokine Receptor 3 (ACKR3)

The principal mechanism of action for this compound's analgesic effect is its interaction with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2][3][4] Unlike classical opioid receptors, ACKR3 does not couple to G-proteins to initiate downstream signaling cascades.[1][3][5] Instead, it functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[1][6] By binding to and internalizing these peptides, ACKR3 reduces their availability to bind to and activate classical opioid receptors (μ, δ, and κ), thereby dampening endogenous pain control mechanisms.[1][6]

This compound acts as a potent agonist at ACKR3, triggering the recruitment of β-arrestin-1 and β-arrestin-2.[1] This agonist activity at ACKR3 is thought to inhibit its scavenging function, leading to an increase in the local concentration of endogenous opioid peptides.[1] These elevated levels of endogenous opioids are then free to activate classical opioid receptors, resulting in analgesia.[1] This indirect mechanism of action explains this compound's opioid-like analgesic effects without directly binding to classical opioid receptors, thus avoiding their associated adverse effects.[7]

A synthetic analog of this compound, RTI-5152-12, has been developed with a 15-fold improved potency towards ACKR3, further highlighting the therapeutic potential of targeting this receptor for pain management.[1][8]

Signaling Pathway Diagram

Quantitative Data: this compound Interaction with ACKR3

| Compound | Target | Assay | Potency (EC50/IC50) | Efficacy | Reference |

| This compound | Human ACKR3 | β-Arrestin-2 Recruitment | 16 µM | Full Agonist | [1] |

| This compound | Mouse ACKR3 | β-Arrestin-2 Recruitment | 22 µM | Full Agonist | [1] |

| This compound | Human ACKR3 | β-Arrestin-1 Recruitment | 19 µM | Full Agonist | [1] |

| RTI-5152-12 | Human ACKR3 | β-Arrestin-2 Recruitment | ~1 µM (15-fold > this compound) | Full Agonist | [1][8] |

| This compound | Classical Opioid Receptors (μ, δ, κ, NOP) | β-Arrestin Recruitment | No Activity | - | [1] |

Potential Secondary Pathway: Inhibition of Cav2.2 Calcium Channels

Evidence also suggests a potential secondary mechanism for this compound's analgesic action through the inhibition of N-type voltage-gated calcium channels (Cav2.2).[5] These channels are critical for neurotransmitter release at presynaptic terminals in pain pathways.[5] By blocking Cav2.2 channels, this compound may reduce the transmission of pain signals in the nervous system. The exact contribution of this mechanism to the overall analgesic profile of this compound requires further investigation.

Signaling Pathway Diagram

Experimental Protocols

β-Arrestin Recruitment Assay

This assay is crucial for determining the agonist activity of this compound at ACKR3. The PathHunter® β-arrestin recruitment assay is a common method.[1][2]

Objective: To quantify the recruitment of β-arrestin to ACKR3 upon ligand binding.

Methodology:

-

Cell Culture: U87 cells stably co-expressing ACKR3 fused to a ProLink™ tag (a small fragment of β-galactosidase) and β-arrestin fused to an Enzyme Acceptor (EA) tag (the larger fragment of β-galactosidase) are cultured in appropriate media.[1]

-

Compound Preparation: this compound and reference compounds are serially diluted to the desired concentrations in assay buffer.

-

Assay Procedure:

-

Cells are seeded into 384-well plates and incubated.

-

The diluted compounds are added to the wells.

-

The plates are incubated to allow for receptor activation and β-arrestin recruitment, which brings the two β-galactosidase fragments together, forming a functional enzyme.

-

A substrate solution containing a chemiluminescent substrate for β-galactosidase is added.

-

-

Data Acquisition: The chemiluminescent signal is measured using a plate reader. The intensity of the signal is proportional to the amount of β-arrestin recruited.

-

Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of the compounds.

In Vivo Analgesia: Formalin Test

The formalin test is a widely used model of tonic chemical pain that assesses both acute and persistent pain responses.[7]

Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.

Methodology:

-

Animals: Male C57BL/6 mice are typically used.

-

Acclimation: Animals are acclimated to the testing environment.

-

Drug Administration: this compound or vehicle is administered, typically via intraperitoneal (i.p.) injection, at a predetermined time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two distinct phases:

-

Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

-

-

Data Analysis: The total licking/biting time in each phase is calculated for each treatment group and compared to the vehicle control group to determine the analgesic effect.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the effect of this compound on Cav2.2 channel activity.[5]

Objective: To determine if this compound inhibits the ionic currents conducted by Cav2.2 channels.

Methodology:

-

Cell Preparation: HEK293 cells heterologously expressing the subunits of the human Cav2.2 channel are used.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions: The extracellular solution contains a charge carrier (e.g., Ba²⁺) to isolate the currents through calcium channels, and the intracellular solution in the patch pipette is formulated to maintain the cell's integrity.

-

Recording Procedure:

-

A glass micropipette is sealed onto the membrane of a cell.

-

The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior.

-

The membrane potential is held at a level where the channels are closed.

-

Depolarizing voltage steps are applied to elicit the opening of Cav2.2 channels and the flow of ionic current.

-

-

Compound Application: this compound is applied to the cell via the extracellular solution, and the effect on the Cav2.2 current is recorded.

-

Data Analysis: The amplitude of the current before and after the application of this compound is compared to determine the degree of inhibition. Dose-response curves can be generated to calculate the IC50 value.

Summary and Future Directions

This compound presents a novel analgesic paradigm by indirectly modulating the endogenous opioid system through its interaction with the atypical chemokine receptor ACKR3. This mechanism, coupled with a potential secondary action on Cav2.2 calcium channels, provides a compelling basis for its development as a non-addictive pain therapeutic. The lack of direct interaction with classical opioid receptors is a key feature that likely underlies its favorable side effect profile observed in preclinical studies.

Future research should focus on:

-

Elucidating the precise structural basis of this compound's interaction with ACKR3.

-

Conducting further studies to quantify the contribution of Cav2.2 channel inhibition to its overall analgesic efficacy.

-

Performing comprehensive preclinical safety and toxicology studies.

-

Advancing this compound and its more potent analogs, such as RTI-5152-12, into clinical trials to evaluate their safety and efficacy in human pain conditions.

The continued investigation of this compound and its unique mechanism of action holds significant promise for the development of a new class of analgesics to address the unmet needs in chronic pain management.

References

- 1. The natural analgesic this compound targets the newly identified opioid scavenger ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scite.ai [scite.ai]

- 4. scitechdaily.com [scitechdaily.com]

- 5. Discovering the pharmacodynamics of this compound and cannabidiol using a cultured neuronal network based workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Study Further Advances the Treatment of Chronic Pain | RTI [rti.org]

- 7. This compound: A Novel Plant Extract for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RTI-5152-12 - Wikipedia [en.wikipedia.org]

Unveiling the In-Vitro Bioactivity of Conolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conolidine, a naturally occurring indole (B1671886) alkaloid isolated from the bark of the Tabernaemontana divaricata plant, has garnered significant interest within the scientific community for its potential analgesic properties. Preliminary in-vitro studies have begun to elucidate the molecular mechanisms underpinning its biological activity, offering a promising avenue for the development of novel pain therapeutics. This technical guide provides an in-depth overview of the current understanding of this compound's in-vitro activity, with a focus on its interactions with key cellular targets. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the study of this compound and its derivatives.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies on this compound's activity.

| Target | Assay Type | Species | Cell Line | Parameter | Value (µM) | Reference |

| ACKR3 | β-arrestin-2 Recruitment | Human | CHO-K1 | EC50 | 27 | [1] |

| ACKR3 | β-arrestin-2 Recruitment | Human | U87 | EC50 | 16 | [2] |

| ACKR3 | β-arrestin-2 Recruitment | Mouse | U87 | EC50 | 22 | [2] |

| ACKR3 | β-arrestin-1 Recruitment | Human | U87 | EC50 | 19 | [2] |

| Target | Assay Type | Effect | Reference |

| CaV2.2 (N-type calcium channel) | Whole-cell patch clamp | Inhibition | [2][3] |

Note: A specific IC50 value for the inhibition of CaV2.2 by this compound was not available in the reviewed literature.

Experimental Protocols

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay is designed to quantify the interaction between a G-protein coupled receptor (GPCR) and β-arrestin upon ligand binding. The PathHunter® system is a proprietary β-galactosidase enzyme fragment complementation assay.

Principle: The target receptor (e.g., ACKR3) is fused to a small enzyme fragment (ProLink™), and β-arrestin is fused to the larger, complementing enzyme fragment (Enzyme Acceptor). Upon agonist (e.g., this compound) binding to the receptor, β-arrestin is recruited to the intracellular domain of the receptor. This brings the two enzyme fragments into close proximity, forcing their complementation and forming an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a chemiluminescent substrate, producing a luminescent signal that is proportional to the extent of β-arrestin recruitment.

General Methodology:

-

Cell Culture: CHO-K1 or U87 cells stably co-expressing the ACKR3-ProLink™ fusion protein and the β-arrestin-Enzyme Acceptor fusion protein are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 384-well microplates and incubated to allow for adherence.

-

Compound Addition: A dilution series of this compound is prepared and added to the respective wells. Control wells receive vehicle or a known agonist.

-

Incubation: The plates are incubated for a specified period (e.g., 90 minutes) at 37°C in a humidified incubator with 5% CO2 to allow for receptor activation and β-arrestin recruitment.

-

Substrate Addition: The PathHunter® detection reagent, containing the chemiluminescent substrate, is added to each well.

-

Signal Detection: After a further incubation period, the luminescent signal is read using a plate reader.

-

Data Analysis: The raw luminescence units are normalized to controls, and dose-response curves are generated to calculate the EC50 value.[1][4]

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure ion channel activity, in this case, the inhibition of voltage-gated calcium channel CaV2.2 by this compound.

Principle: A glass micropipette with a very fine tip is used as an electrode. This micropipette is brought into contact with the membrane of a single cell, and a tight seal (gigaohm seal) is formed. The membrane patch within the pipette tip is then ruptured by applying suction, allowing for electrical access to the entire cell interior ("whole-cell" configuration). This configuration allows for the control of the cell's membrane potential (voltage-clamp) and the measurement of the ionic currents flowing across the cell membrane through ion channels.

General Methodology:

-

Cell Preparation: Cells heterologously expressing CaV2.2 channels (e.g., HEK293 cells) or primary neurons are prepared and placed in a recording chamber on the stage of a microscope.

-